Cas no 2229429-74-5 (2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine)

2,2-Difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine is a fluorinated cyclopropane derivative with a pyridine substituent, exhibiting unique structural and electronic properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical applications. The difluorocyclopropane moiety contributes to conformational rigidity, while the trifluoromethylpyridine group offers electron-withdrawing effects, influencing reactivity and binding affinity. This compound is particularly useful in the synthesis of bioactive molecules, where its fluorine-rich structure can improve bioavailability and target selectivity. Its well-defined stereochemistry and synthetic versatility further support its utility in medicinal chemistry and material science research.
2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine structure
2229429-74-5 structure
Product Name:2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine
CAS No:2229429-74-5
MF:C9H7F5N2
MW:238.157299280167
CID:6055132
PubChem ID:165675126
Update Time:2025-11-01

2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine
    • 2,2-difluoro-1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine
    • 2229429-74-5
    • EN300-1943414
    • Inchi: 1S/C9H7F5N2/c10-8(11)4-7(8,15)6-5(9(12,13)14)2-1-3-16-6/h1-3H,4,15H2
    • InChI Key: OSSGXEJKEDYMQS-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C(C(F)(F)F)=CC=CN=1)N)F

Computed Properties

  • Exact Mass: 238.05293904g/mol
  • Monoisotopic Mass: 238.05293904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine

Introduction to 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine (CAS No. 2229429-74-5)

2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine (CAS No. 2229429-74-5) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropane ring, difluoro substitution, and a trifluoromethylated pyridine moiety. These structural elements contribute to its potential for diverse biological activities and therapeutic applications.

The synthesis of 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine involves advanced organic chemistry techniques, such as transition-metal-catalyzed reactions and fluorination processes. Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of fluorine atoms in the structure of this compound can significantly influence its binding affinity to target proteins and its overall biological activity.

In the context of medicinal chemistry, 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine has been explored for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of interest is its activity against various receptors and enzymes involved in neurological disorders. For instance, preliminary studies have shown that this compound exhibits potent binding to serotonin receptors, making it a promising candidate for the treatment of conditions such as depression and anxiety.

Beyond its potential in neurological disorders, 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This suggests that the compound may have therapeutic potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacological profile of 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine has been further elucidated through preclinical studies. Animal models have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties, which are crucial for its development as an oral medication. Additionally, toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In the realm of drug discovery, the structural diversity and functional groups present in 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2-ylcyclopropan-1-amine make it an attractive scaffold for further chemical modifications. Researchers are actively exploring various derivatives of this compound to optimize its potency and selectivity for specific targets. For example, modifications to the cyclopropane ring or the pyridine moiety can lead to compounds with enhanced binding affinities or improved metabolic stability.

The application of computational methods has also played a crucial role in understanding the structure–activity relationships (SAR) of 2,2-difluoro-1-3-(trifluoromethyl)pyridin-2ylcyclopropan1amine. Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These computational tools help guide the rational design of more potent and selective analogs.

In conclusion, 2,2-difluoro13(trifluoromethyl)pyridin 2ylcyclopropan 1amine (CAS No. 2229429745) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new avenues for optimizing this compound and exploring its full therapeutic potential.

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